molecular formula C11H16O B1633736 tert-Butylanisole CAS No. 36731-23-4

tert-Butylanisole

Cat. No. B1633736
CAS RN: 36731-23-4
M. Wt: 164.24 g/mol
InChI Key: YIQUTYFGUKCQCY-UHFFFAOYSA-N
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Patent
US09187583B2

Procedure details

To Eaton's reagent obtained from 118 g of P4O10 and 600 ml of methanesulfonic acid a mixture of 70.3 g (0.428 mol) of 1-tert-butyl-2-methoxybenzene and 295.0 g (3.43 mol, 8 eqv.) of methacrylic acid was added for ca. 1 h at 50-55° C. The resulting mixture was stirred for 0.5 h at this temperature, then cooled to room temperature, and poured on a mixture of 1.5 liter of cold water and 2 kg of ice. After the ice melts, the precipitated crude 6-tert-butyl-5-methoxy-2-methylindan-1-one was filtered off and then washed with 2×100 ml of cold water. The crude product was dissolved in 500 ml of dichloromethane, and this solution was washed by aqueous K2CO3, dried over anhydrous K2CO3, and then evaporated on Rotavap. The residue was distilled in vacuum to give 70.6 g of crude 6-tert-butyl-5-methoxy-2-methylindan-1-one, b.p. 155-165° C./5 mm Hg. This product was dissolved in 200 ml of hot hexanes. Crystals precipitated from this solution at 5° C. were collected, washed by 50 ml of cold hexanes, and dried in vacuum. This procedure gave 64.1 g (65%) of the analytically pure substituted indanone.
Quantity
70.3 g
Type
reactant
Reaction Step One
Quantity
295 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
2 kg
Type
reactant
Reaction Step Three
Name
Quantity
1.5 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[O:11][CH3:12])([CH3:4])([CH3:3])[CH3:2].[C:13](O)(=[O:17])[C:14]([CH3:16])=[CH2:15]>O>[C:1]([C:5]1[CH:10]=[C:9]2[C:8]([CH2:15][CH:14]([CH3:16])[C:13]2=[O:17])=[CH:7][C:6]=1[O:11][CH3:12])([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
Quantity
70.3 g
Type
reactant
Smiles
C(C)(C)(C)C1=C(C=CC=C1)OC
Name
Quantity
295 g
Type
reactant
Smiles
C(C(=C)C)(=O)O
Step Two
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
ice
Quantity
2 kg
Type
reactant
Smiles
Name
Quantity
1.5 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for 0.5 h at this temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added for ca. 1 h at 50-55° C
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the precipitated crude 6-tert-butyl-5-methoxy-2-methylindan-1-one
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
washed with 2×100 ml of cold water
DISSOLUTION
Type
DISSOLUTION
Details
The crude product was dissolved in 500 ml of dichloromethane
WASH
Type
WASH
Details
this solution was washed by aqueous K2CO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous K2CO3
CUSTOM
Type
CUSTOM
Details
evaporated on Rotavap
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled in vacuum

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
C(C)(C)(C)C1=C(C=C2CC(C(C2=C1)=O)C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 70.6 g
YIELD: CALCULATEDPERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.